molecular formula C10H9ClFN3 B11881638 (5-(3-Chloro-4-fluorophenyl)-1H-imidazol-2-yl)methanamine

(5-(3-Chloro-4-fluorophenyl)-1H-imidazol-2-yl)methanamine

Cat. No.: B11881638
M. Wt: 225.65 g/mol
InChI Key: BQOPBFKXGFWGDM-UHFFFAOYSA-N
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Description

(5-(3-Chloro-4-fluorophenyl)-1H-imidazol-2-yl)methanamine: is a chemical compound that features a combination of chloro, fluoro, and imidazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-(3-Chloro-4-fluorophenyl)-1H-imidazol-2-yl)methanamine typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.

    Introduction of the Chloro and Fluoro Groups: The chloro and fluoro groups can be introduced through electrophilic aromatic substitution reactions. For example, chlorination and fluorination can be achieved using reagents such as chlorine gas and fluorine gas or their derivatives.

    Attachment of the Methanamine Group: The methanamine group can be introduced through nucleophilic substitution reactions, where a suitable leaving group is replaced by the methanamine group.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the imidazole ring or the methanamine group is oxidized to form various products.

    Reduction: Reduction reactions can reduce the imidazole ring or the chloro and fluoro groups to form different derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where the chloro or fluoro groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like sodium hydroxide, potassium tert-butoxide, and various halogenating agents are commonly used.

Major Products Formed:

    Oxidation: Products may include imidazole N-oxides or oxidized methanamine derivatives.

    Reduction: Reduced derivatives of the imidazole ring or dehalogenated products.

    Substitution: Various substituted imidazole derivatives depending on the substituents introduced.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

    Material Science: It can be incorporated into polymers or other materials to impart specific properties such as fluorescence or conductivity.

Biology and Medicine:

    Pharmacology: The compound may exhibit biological activity and can be investigated for its potential as a drug candidate. It may interact with specific enzymes or receptors in the body.

    Biochemical Research: It can be used as a probe to study biochemical pathways and mechanisms.

Industry:

    Chemical Synthesis: The compound can be used as an intermediate in the synthesis of other complex molecules.

    Agriculture: It may be explored for its potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of (5-(3-Chloro-4-fluorophenyl)-1H-imidazol-2-yl)methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

  • (4-Fluorophenyl)methanamine
  • (3-Chloro-4-fluorophenyl)methanamine
  • (2-Chloro-4-fluorophenyl)methanamine

Comparison:

  • Unique Structural Features: The presence of both chloro and fluoro groups on the phenyl ring, along with the imidazole ring, makes (5-(3-Chloro-4-fluorophenyl)-1H-imidazol-2-yl)methanamine unique compared to other similar compounds.
  • Reactivity: The combination of these functional groups can influence the compound’s reactivity and the types of reactions it can undergo.
  • Applications: The specific arrangement of these groups can also affect the compound’s biological activity and potential applications in various fields.

Properties

Molecular Formula

C10H9ClFN3

Molecular Weight

225.65 g/mol

IUPAC Name

[5-(3-chloro-4-fluorophenyl)-1H-imidazol-2-yl]methanamine

InChI

InChI=1S/C10H9ClFN3/c11-7-3-6(1-2-8(7)12)9-5-14-10(4-13)15-9/h1-3,5H,4,13H2,(H,14,15)

InChI Key

BQOPBFKXGFWGDM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=CN=C(N2)CN)Cl)F

Origin of Product

United States

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